4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid chemical properties
4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid chemical properties
An In-Depth Technical Guide to 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid. This bifunctional molecule, featuring a Boc-protected amine, a carboxylic acid, and a pyridine ring, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural motifs allow for its use as a linker in bioconjugation and as a key component in the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This document will delve into the nuanced reactivity of its functional groups, provide representative synthetic protocols, and explore its utility in the development of novel therapeutics.
Introduction
4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is a strategically designed synthetic intermediate that has garnered significant interest in the field of pharmaceutical sciences. The molecule incorporates three key chemical features: a picolinic acid scaffold, a methylamine linker, and a tert-butoxycarbonyl (Boc) protecting group. The picolinic acid moiety, a derivative of pyridine with a carboxylic acid at the 2-position, is a known chelating agent and is present in a number of biologically active compounds.[1] The Boc protecting group provides a stable yet readily cleavable means of masking the primary amine, allowing for selective reactions at other sites of the molecule.[2] This combination of functionalities makes it an invaluable tool for researchers engaged in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery.[3]
This guide will provide an in-depth exploration of the chemical and physical properties of this compound, offer insights into its synthesis and handling, and showcase its applications with a focus on its role in modern drug development paradigms.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is essential for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 260970-57-8 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Appearance | White to pale yellow powder | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
| Storage | Store at 2 - 8 °C | [2] |
Solubility
Spectroscopic Characterization
Detailed experimental spectra for this specific compound are not widely published. However, based on the known chemical shifts of related structures and the functional groups present, the following spectroscopic signatures can be anticipated:
¹H NMR Spectroscopy:
-
Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
Methylene Protons (-CH₂-): A singlet or doublet (if coupled to the NH proton) typically in the range of δ 4.2-4.6 ppm.
-
NH Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, often appearing between δ 5.0-8.0 ppm.
-
Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, typically > δ 10 ppm, which may not always be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COO-): A signal in the range of δ 165-175 ppm.
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Pyridine Carbons: Signals in the aromatic region, typically between δ 120-150 ppm.
-
Boc Carbonyl Carbon (-O-C=O): A signal around δ 155-160 ppm.
-
Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 80 ppm.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.
-
Boc Methyl Carbons (-C(CH₃)₃): A signal around δ 28 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate peak around 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.
-
C=O Stretch (Boc group): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=N and C=C Stretch (Pyridine Ring): Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
The expected molecular ion peak [M+H]⁺ would be at m/z 253.11.
Synthesis and Purification
Representative Synthesis Protocol: Boc Protection of 4-(aminomethyl)picolinic acid
This protocol describes a general method for the Boc protection of an aminomethylpicolinic acid derivative.
Materials:
-
4-(aminomethyl)picolinic acid derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Solvent system (e.g., a mixture of tetrahydrofuran (THF) and water, or dioxane and water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-(aminomethyl)picolinic acid derivative in the chosen solvent system (e.g., THF/water).
-
Add sodium bicarbonate (or an alternative base) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the organic solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid.
Purification and Characterization
Purification is typically achieved through recrystallization from a suitable solvent system or by silica gel column chromatography. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Handling
The reactivity of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is dictated by its three primary functional groups. Understanding the interplay of their reactivity is crucial for its successful application in synthesis.
Boc Group Deprotection
The Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.
Caption: General workflow for Boc deprotection.
Common reagents for Boc deprotection include:
-
Trifluoroacetic acid (TFA): Typically used in dichloromethane (DCM) at room temperature.
-
Hydrogen chloride (HCl): A solution of HCl in an organic solvent such as dioxane or methanol.
The choice of deprotection conditions should be made based on the stability of other functional groups in the molecule.
Carboxylic Acid Reactivity
The carboxylic acid moiety can undergo a variety of transformations, most notably amide bond formation.
Caption: General workflow for amide coupling.
Standard peptide coupling reagents are effective for activating the carboxylic acid for reaction with amines. Common coupling agents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often in combination with an additive like HOBt (Hydroxybenzotriazole).
Pyridine Ring Reactivity
The pyridine ring can participate in various reactions, including N-alkylation and metal coordination. The electron-withdrawing nature of the carboxylic acid at the 2-position influences the reactivity of the ring.
Safety and Handling
While a specific safety data sheet for this compound is not universally available, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[4] Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
The trifunctional nature of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid makes it a highly valuable building block in several areas of chemical and pharmaceutical research.
Linker in Bioconjugation
The orthogonal reactivity of the carboxylic acid and the protected amine allows for the sequential attachment of two different molecules. For example, the carboxylic acid can be coupled to a biomolecule such as a peptide or antibody, and after Boc deprotection, the resulting free amine can be conjugated to another molecule, such as a fluorescent dye or a small molecule drug.[5]
Synthesis of Complex Molecules and Drug Candidates
This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules.[3] Its rigid pyridine core can be used to control the spatial orientation of appended functionalities, which is a critical aspect of rational drug design.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is an ideal scaffold for the synthesis of PROTACs. The carboxylic acid can be coupled to a ligand for an E3 ligase (e.g., a VHL or CRBN ligand), and the deprotected amine can be attached to a ligand for the protein of interest via a linker.
Caption: Logical flow of PROTAC synthesis.
Conclusion
4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its well-defined structure and orthogonal protecting group strategy provide a reliable platform for the construction of complex molecules with diverse biological functions. As the demand for sophisticated molecular architectures in modern medicine continues to grow, particularly in the burgeoning field of targeted protein degradation, the utility of this compound is poised to expand even further. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively leverage this important chemical tool in their research endeavors.
References
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Angene Chemical. (2024).
- ResearchGate. (2025).
- National Institutes of Health. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. PMC.
- Organic Syntheses Procedure. tert-BUTOXYCARBONYL-L-PROLINE.
- PubMed Central.
- Aapptec Peptides. Coupling Reagents.
- Oregon St
- National Institutes of Health. (2021).
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
-
Wikipedia. Picolinic acid. Retrieved from [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

